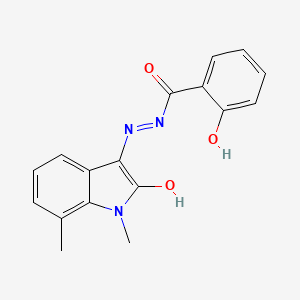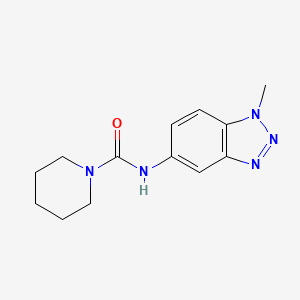
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide, also known as DIMBOA, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzohydrazide and indole, and it has been found to possess various biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the scavenging of reactive oxygen species. Further research is needed to fully elucidate the mechanisms underlying the observed effects of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide.
Biochemical and Physiological Effects:
In addition to its antibacterial and antioxidant properties, N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has also been found to possess various other biochemical and physiological effects. For instance, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer research. Additionally, N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has been found to possess anti-inflammatory properties that make it useful in studying inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, its broad spectrum of activity against various bacteria and cancer cells makes it a versatile tool for research. However, one limitation of using N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research involving N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide. For instance, further studies are needed to fully elucidate its mechanisms of action and to determine its potential applications in various disease models. Additionally, efforts to improve its solubility and bioavailability could lead to the development of more effective therapeutic agents. Finally, the use of N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide in combination with other compounds could lead to the development of novel treatments for a range of diseases.
Métodos De Síntesis
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide can be synthesized through a multistep process involving the condensation of 2-acetyl-1,3-cyclohexanedione with 2-aminobenzoic acid, followed by the reaction of the resulting intermediate with 2-hydroxybenzohydrazide. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has been found to possess various properties that make it useful in scientific research. For instance, it has been shown to exhibit antibacterial activity against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, N'-(1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-hydroxybenzohydrazide has been found to possess antioxidant properties that make it useful in studying oxidative stress and related diseases.
Propiedades
IUPAC Name |
2-hydroxy-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-6-5-8-12-14(17(23)20(2)15(10)12)18-19-16(22)11-7-3-4-9-13(11)21/h3-9,21,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVCJMBZGGSPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)O)N=NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)


![4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5771552.png)

![3-[4-(diethylamino)benzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B5771561.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5771577.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5771591.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5771608.png)

![5-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5771617.png)
![2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5771621.png)